hERG-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hERG-IN-2 is a compound known for its ability to block the human ether-à-go-go-related gene (hERG) potassium channel. This channel is crucial for the repolarization of the cardiac action potential, and its blockade can lead to prolonged QT intervals, which are associated with an increased risk of arrhythmias and sudden cardiac death . This compound is used primarily in research to study the effects of hERG channel inhibition and to develop safer pharmaceuticals by predicting and mitigating cardiotoxicity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hERG-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent, polyethylene glycol 300 (PEG300) as a co-solvent, and Tween 80 as a surfactant . The reaction conditions typically require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: hERG-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and the presence of catalysts to drive the reactions to completion .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
科学研究应用
hERG-IN-2 is widely used in scientific research to study the hERG potassium channel and its role in cardiac electrophysiology. It is used to screen new drug candidates for potential cardiotoxicity by assessing their ability to block the hERG channel . Additionally, this compound is employed in the development of antiarrhythmic drugs and in the study of long QT syndrome, a condition characterized by prolonged cardiac repolarization . The compound is also used in computational modeling and simulation studies to predict the interactions between drugs and the hERG channel .
作用机制
hERG-IN-2 exerts its effects by binding to the hERG potassium channel and blocking the flow of potassium ions through the channel. This blockade prolongs the repolarization phase of the cardiac action potential, leading to an extended QT interval on the electrocardiogram . The molecular targets of this compound include specific amino acid residues within the channel’s pore region, which are critical for its gating and ion conduction properties . The blockade mechanism involves the stabilization of the channel in its closed state, preventing the normal flow of potassium ions .
相似化合物的比较
Similar Compounds: Similar compounds to hERG-IN-2 include other hERG channel blockers such as dofetilide, sotalol, and quinidine . These compounds share the ability to block the hERG channel and are used in the treatment of arrhythmias.
Uniqueness of this compound: What sets this compound apart from other hERG blockers is its high specificity and potency in blocking the hERG channel. This makes it an invaluable tool in research for understanding the detailed mechanisms of hERG channel inhibition and for developing safer pharmaceuticals with reduced cardiotoxicity .
属性
分子式 |
C26H27N9O2 |
---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
5-[3-(dimethylamino)azetidin-1-yl]-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C26H27N9O2/c1-16-9-17(5-7-20(16)37-23-10-22-28-14-31-35(22)15-30-23)32-26-24-19(27-13-29-26)6-8-21(36-4)25(24)34-11-18(12-34)33(2)3/h5-10,13-15,18H,11-12H2,1-4H3,(H,27,29,32) |
InChI 键 |
HPKDOXLDGGGXFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C(=C(C=C3)OC)N4CC(C4)N(C)C)OC5=CC6=NC=NN6C=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。